REACTION_CXSMILES
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[C:1]([C:3]1[S:7][C:6]([C:8]([O:10][CH3:11])=[O:9])=[CH:5][C:4]=1[N+:12]([O-])=O)#[N:2].C(O)(=O)C>[Fe]>[NH2:12][C:4]1[CH:5]=[C:6]([C:8]([O:10][CH3:11])=[O:9])[S:7][C:3]=1[C:1]#[N:2]
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Name
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|
Quantity
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36 g
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Type
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reactant
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Smiles
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C(#N)C1=C(C=C(S1)C(=O)OC)[N+](=O)[O-]
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Name
|
|
Quantity
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68 mL
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Type
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reactant
|
Smiles
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C(C)(=O)O
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Name
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|
Quantity
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28.5 g
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Type
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catalyst
|
Smiles
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[Fe]
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Conditions are dynamic
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1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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was refluxed for 3 hours
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Duration
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3 h
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Type
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CONCENTRATION
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Details
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The crude was concentrated under vacuum
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Type
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EXTRACTION
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Details
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The aqueous layer was extracted with ethyl acetate (3×250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over Na2SO4
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Type
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CUSTOM
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Details
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The filtrate was evaporated to dryness
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Type
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CUSTOM
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Details
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to give a yellow solid, which
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Type
|
CUSTOM
|
Details
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was purified by flash chromatography over silica gel
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Name
|
|
Type
|
product
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Smiles
|
NC=1C=C(SC1C#N)C(=O)OC
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 21.4 g | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 69.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |